molecular formula C25H35FN2O B4709041 2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol

2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol

Cat. No. B4709041
M. Wt: 398.6 g/mol
InChI Key: YPVJVJLDWRDRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as fluoxetine or Prozac, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to treat depression, anxiety, and other psychiatric disorders. The chemical structure of fluoxetine is complex and contains several functional groups that contribute to its pharmacological activity. In

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, which enhances its binding to postsynaptic receptors and leads to the activation of downstream signaling pathways. This ultimately results in the modulation of neuronal activity and the regulation of mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dosage, duration of treatment, and individual variability. Some of the common effects of this compound include the modulation of neurotransmitter systems, the regulation of gene expression, and the alteration of synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-established pharmacological profile and clinical efficacy. This makes it a reliable tool for investigating the role of serotonin in various physiological and pathological conditions. However, there are also some limitations to using this compound, such as its potential for off-target effects and the need for careful dose titration to avoid toxicity.

Future Directions

There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol, including the development of more selective and potent SERT inhibitors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential for the treatment of other disorders such as chronic pain and neurodegenerative diseases. In addition, there is a growing interest in the use of this compound as a tool for studying the gut-brain axis and the microbiome-gut-brain axis, which may have implications for the development of new therapies for psychiatric and gastrointestinal disorders.
Conclusion:
In conclusion, this compound is a complex and versatile molecule that has been extensively studied for its therapeutic effects on depression, anxiety, and other psychiatric disorders. Its mechanism of action involves the selective inhibition of SERT, which leads to the modulation of neurotransmitter systems and the regulation of mood, behavior, and other physiological processes. While there are some limitations to using this compound in lab experiments, its well-established pharmacological profile and clinical efficacy make it a valuable tool for investigating the role of serotonin in various physiological and pathological conditions. There are also several future directions for research on this compound, which may lead to the development of new therapies for a wide range of disorders.

Scientific Research Applications

Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, and other psychiatric disorders. It is believed to work by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological processes. In addition to its clinical applications, 2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol has also been used as a research tool to investigate the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FN2O/c1-24(2,3)21-15-18(16-22(23(21)29)25(4,5)6)17-27-11-13-28(14-12-27)20-9-7-19(26)8-10-20/h7-10,15-16,29H,11-14,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVJVJLDWRDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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